![molecular formula C16H25NO4 B2630088 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid CAS No. 2460749-47-5](/img/structure/B2630088.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid is a complex organic compound featuring an adamantane core, which is a highly stable, diamondoid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with adamantane, a tricyclic hydrocarbon, and tert-butyl carbamate.
Functionalization: Adamantane is first functionalized to introduce a carboxylic acid group at the 1-position. This can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Carbamate Formation: The tert-butyl carbamate is then introduced to the adamantane derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Final Product: The final step involves the coupling of the carbamate-protected amine with the carboxylic acid group, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The adamantane core can be further oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a scaffold for drug design.
Medicine: Investigated for its antiviral properties, particularly against influenza viruses.
Industry: Utilized in the production of advanced materials due to the stability of the adamantane core.
Mecanismo De Acción
The mechanism by which 2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid exerts its effects depends on its application:
Antiviral Activity: It may inhibit viral replication by interfering with the function of viral proteins.
Enzyme Inhibition: It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity compared to other adamantane derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new therapeutic and industrial applications.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(20)17-12-11-5-9-4-10(6-11)8-16(12,7-9)13(18)19/h9-12H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUJGWFGYWUOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC3CC(C2)CC1(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
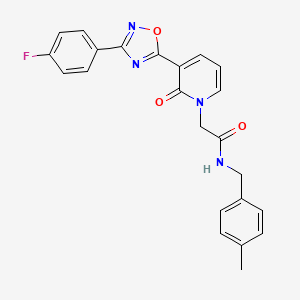
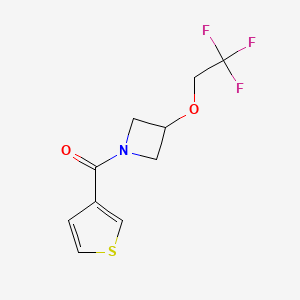
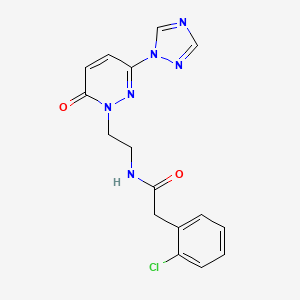
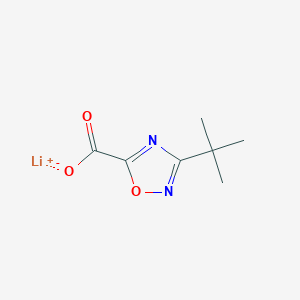
![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)
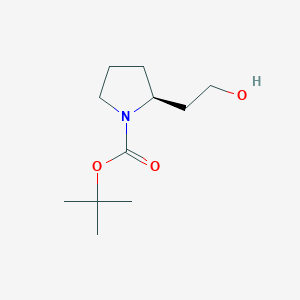
![2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2630014.png)
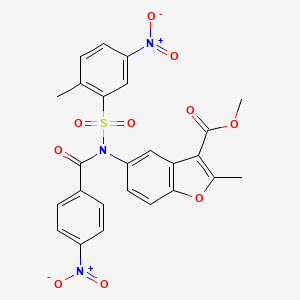
![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)
![N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2630019.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2630024.png)
![7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2630025.png)
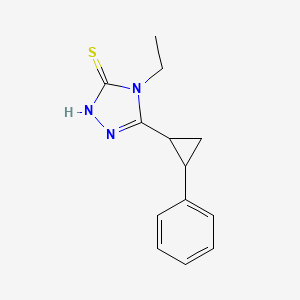
![5-chloro-2-[(3-phenylpropyl)amino]benzoic acid](/img/structure/B2630028.png)
